molecular formula C22H26N4O3S B2971852 5-isopropyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methylbenzenesulfonamide CAS No. 946303-91-9

5-isopropyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methylbenzenesulfonamide

Cat. No. B2971852
CAS RN: 946303-91-9
M. Wt: 426.54
InChI Key: VUVPFACHOULIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Sulfonamide derivatives, particularly those related to zinc phthalocyanine complexes, have been studied for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications in Organic Synthesis

Sulfonated Schiff base copper(II) complexes, derived from benzenesulfonamide, have shown efficiency and selectivity as catalysts in the oxidation of alcohols to aldehydes or ketones. These compounds facilitate solvent- and additive-free conditions under mild microwave irradiation, demonstrating their potential as eco-friendly catalysts in synthetic chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).

Antiviral Research

Research on pyrimidine derivatives, including those with sulfonamide groups, has shown that certain compounds exhibit marked inhibitory activity against retroviruses, indicating potential applications in antiviral therapies. This highlights the role of sulfonamide derivatives in developing new treatments for viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antitumor and Anticancer Research

New dibenzensulfonamides have been synthesized and evaluated for their antitumor activities, including inducing apoptosis and autophagy in cancer cells. Additionally, their inhibitory effects on carbonic anhydrase isoenzymes associated with tumors suggest a multifaceted approach to cancer therapy, underscoring the potential of sulfonamide derivatives in oncological research (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-14(2)17-7-6-15(3)20(12-17)30(27,28)26-19-10-8-18(9-11-19)25-21-13-22(29-5)24-16(4)23-21/h6-14,26H,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPFACHOULIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.